molecular formula C19H18N2O5S B2768617 Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1164551-85-2

Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2768617
CAS No.: 1164551-85-2
M. Wt: 386.42
InChI Key: SZBQCYVEZHOBMW-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, methoxy groups, and an ester functional group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the benzothiazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Esterification: Finally, the ester group is introduced by reacting the intermediate with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It has shown promise in antimicrobial and anticancer studies due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[6-ethoxy-2-(4-ethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[6-methoxy-2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-13-6-4-12(5-7-13)18(23)20-19-21(11-17(22)26-3)15-9-8-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQCYVEZHOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.